![molecular formula C18H18ClNO3 B2761592 [(2-Phenylethyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate CAS No. 380179-48-6](/img/structure/B2761592.png)
[(2-Phenylethyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Phenylethyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate, also known as PEMA, is a chemical compound that has been widely researched due to its potential applications in the field of medicinal chemistry. PEMA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of [(2-Phenylethyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate is not fully understood, but it has been suggested that it may act through various pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of the peroxisome proliferator-activated receptor gamma (PPARγ). This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. This compound has also been shown to decrease the levels of prostaglandin E2 (PGE2), a pro-inflammatory mediator, in human colon cancer cells. In addition, this compound has been shown to decrease the levels of reactive oxygen species (ROS) in cancer cells, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(2-Phenylethyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, its stability in various conditions may be a limitation, and further studies are needed to optimize its stability for various applications.
Direcciones Futuras
There are several future directions for research on [(2-Phenylethyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to evaluate its efficacy and safety in animal models of various diseases, including cancer, inflammation, and pain. In addition, the development of this compound-based drug delivery systems may enhance its therapeutic potential. Lastly, the synthesis of this compound analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
This compound is a chemical compound that has shown potential applications in the field of medicinal chemistry. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of novel therapeutic agents for various diseases.
Métodos De Síntesis
[(2-Phenylethyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate has been synthesized using various methods, including the reaction of 2-phenylethylamine with 2-(4-chlorophenyl)acetic acid, followed by carbamoylation using methyl chloroformate. Another method involves the reaction of 2-phenylethylamine with 2-(4-chlorophenyl)acetyl chloride, followed by carbamoylation using methyl isocyanate. The synthesis of this compound has also been achieved using microwave-assisted techniques, which have shown to be efficient and environmentally friendly.
Aplicaciones Científicas De Investigación
[(2-Phenylethyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has been evaluated for its ability to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been studied for its anti-inflammatory and analgesic properties in animal models of inflammation and pain.
Propiedades
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c19-16-8-6-15(7-9-16)12-18(22)23-13-17(21)20-11-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNKJMVJPMLQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
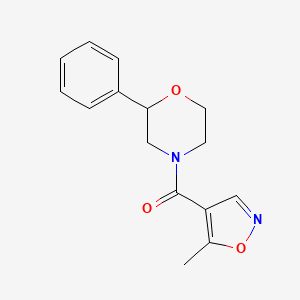
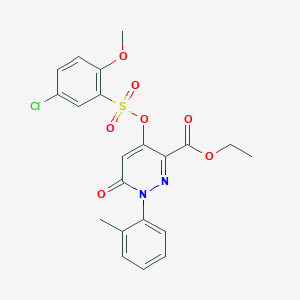
![(1R,5S)-N-(3-phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2761511.png)
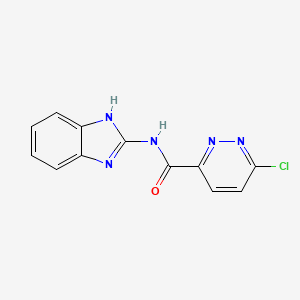
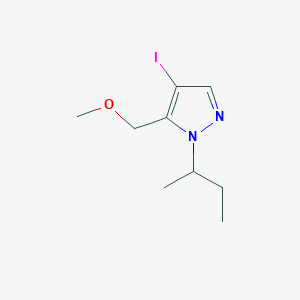
![N-(1-benzylpiperidin-4-yl)-3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2761514.png)
![[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2761515.png)
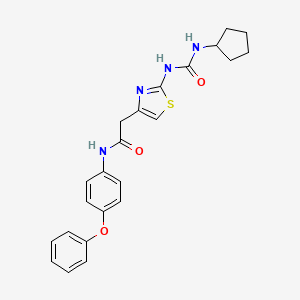
![N-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2761519.png)
dimethylsilane](/img/structure/B2761520.png)
![5-[(dimethylamino)methylene]-3-ethyl-2-(4H-1,2,4-triazol-4-ylamino)-1,3-thiazolan-4-one](/img/structure/B2761521.png)
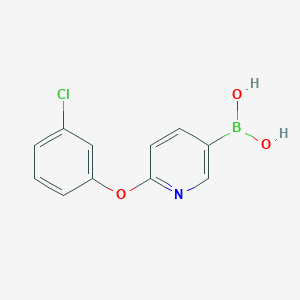
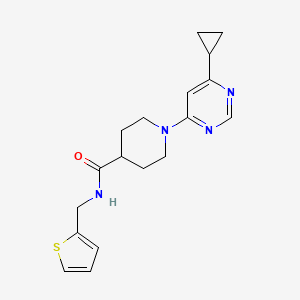
![Ethyl 4-{4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-amido}benzoate](/img/structure/B2761529.png)
